(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol is a heterocyclic compound with the molecular formula C8H8N2O It is characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring, with a methanol group attached to the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine to yield N-propargylenaminones. These intermediates undergo intramolecular cyclization, often catalyzed by cesium carbonate in dimethyl sulfoxide, to form the desired pyrrolo[2,3-c]pyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through appropriate purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyridine ring or the methanol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (1H-Pyrrolo[2,3-c]pyridin-2-yl)aldehyde or (1H-Pyrrolo[2,3-c]pyridin-2-yl)carboxylic acid .
Scientific Research Applications
(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and migration. By binding to these receptors, the compound can interfere with signaling pathways, leading to reduced tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
(1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring structure but differing in the position of the nitrogen atom.
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol: Similar in structure but with a different arrangement of the pyrrole and pyridine rings
Uniqueness
(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol is unique due to its specific ring fusion and the presence of the methanol group, which imparts distinct chemical reactivity and potential biological activity. Its ability to inhibit specific molecular targets, such as fibroblast growth factor receptors, sets it apart from other similar compounds .
Properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridin-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-7-3-6-1-2-9-4-8(6)10-7/h1-4,10-11H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMUSLOQUGZNPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.